BI-9321 is a potent and selective antagonist targeting the Nuclear Receptor Binding SET Domain 3, specifically the PWWP1 domain. This compound is recognized for its ability to engage with biological systems and has shown significant potential in scientific research, particularly in the context of cancer biology. The synthesis of BI-9321 involves fragment-based screening followed by structure-based optimization, enabling its application in various in vitro assays to study its effects on cellular functions.
BI-9321 is classified as a chemical probe used in biological research, particularly for its role as an antagonist of the NSD3-PWWP1 domain. Its chemical structure allows it to interact selectively with specific protein domains involved in epigenetic regulation, making it a valuable tool for exploring the mechanisms underlying cancer progression and other diseases where epigenetic factors play a critical role .
The synthesis of BI-9321 employs a fragment-based screening method followed by structure-based optimization. Initially, potential binding fragments were identified that interact with the methyl-lysine binding site of the NSD3-PWWP1 domain. Subsequent optimization efforts aimed to enhance the binding affinity and selectivity of the compound.
BI-9321 exhibits a well-defined molecular structure that allows it to effectively bind to its target. The compound has a dissociation constant (Kd) value of approximately 166 nM, indicating strong binding affinity.
BI-9321 participates in various chemical reactions primarily involving its interaction with proteins. Its key reaction mechanism includes:
In vitro assays demonstrate that BI-9321 exhibits high selectivity and efficacy in inhibiting target interactions. This selectivity is crucial for minimizing off-target effects during experimental applications.
The mechanism of action for BI-9321 involves antagonism of the NSD3-PWWP1 domain. By binding to this domain, BI-9321 inhibits histone protein interactions, leading to downstream effects on gene expression.
The binding of BI-9321 prevents histone proteins from associating with their target sites on DNA, resulting in significant downregulation of Myc mRNA and subsequent inhibition of cell proliferation in cancerous cell lines such as MOLM-13 . This mechanism highlights its potential utility in therapeutic applications targeting epigenetic regulators.
BI-9321 exhibits several noteworthy physical and chemical properties:
Research indicates that BI-9321 retains potent activity at sub-micromolar concentrations, making it suitable for detailed biochemical studies .
BI-9321 has significant applications in scientific research, particularly in cancer biology:
Epigenetic reader domains are specialized protein modules that interpret post-translational modifications (PTMs) on histones and DNA, translating them into functional outcomes for chromatin structure and gene expression. These domains recognize specific covalent marks—such as methylated lysine residues—through structurally defined binding pockets, thereby recruiting chromatin-modifying complexes to precise genomic locations. The PWWP (Pro-Trp-Trp-Pro) domain represents a critical class of methyl-lysine readers within the larger "Royal family" of epigenetic readers, which includes chromodomains, Tudor domains, and MBT domains [2] [9]. Functionally, PWWP domains often exhibit dual recognition capabilities, binding both histone H3 lysine 36 trimethylation (H3K36me3) and DNA, thereby tethering their host proteins to transcriptionally active genomic regions [9] [5]. This dual binding anchors large epigenetic complexes to chromatin, enabling coordinated regulation of transcriptional activation or repression.
Table 1: Major Epigenetic Reader Domain Families and Their Functions
Domain Family | Recognized Modification(s) | Representative Proteins | Biological Function |
---|---|---|---|
PWWP | H3K36me3, DNA | NSD1/2/3, BRPF1 | Chromatin localization, transcriptional regulation |
Bromodomain | Acetylated lysine | BRD4, CBP/p300 | Transcriptional activation |
Chromodomain | H3K9me3, H3K27me3 | HP1, Polycomb proteins | Heterochromatin formation, gene silencing |
Tudor | H3K4me3, H4K20me2 | 53BP1, JMJD2A | DNA damage response, transcriptional regulation |
Nuclear receptor-binding SET domain protein 3 (NSD3), encoded by the WHSC1L1 gene on chromosome 8p11.2, is a member of the NSD histone methyltransferase family, alongside NSD1 and NSD2. NSD3 exists in three primary isoforms generated by alternative splicing:
NSD3 is a significant oncogenic driver frequently amplified in epithelial cancers. The 8p11-12 chromosomal region—harboring NSD3—undergoes recurrent amplification in 10–15% of breast cancers, squamous lung carcinomas, and bladder cancers [3] [6]. This amplification often results from chromothripsis, a catastrophic genomic event causing localized chromosomal shattering and aberrant reassembly, leading to NSD3 overexpression [6]. Functionally, NSD3 promotes oncogenesis through dual mechanisms:
Figure: Structural Organization of NSD3 Isoforms
NSD3L: [PWWP1]-[PHD1-5]-[PWWP2]-[Pre-SET]-[SET]-[Post-SET]-[SAC]-[C5HCH] NSD3S: [PWWP1] WHISTLE: [Partial PHD]-[Partial SET]
The PWWP1 domain of NSD3 (residues 247–398) is a ~150-amino acid β-barrel module that selectively recognizes histone H3K36me2/me3 marks via a conserved aromatic cage within its binding pocket [7] [9]. Structural studies reveal that this domain employs a hybrid mechanism for chromatin engagement:
This dual binding anchors NSD3 to genomic regions enriched in H3K36 methylation, enabling its methyltransferase activity (NSD3L) or scaffolding functions (NSD3S). In cancer, the PWWP1 domain is indispensable for NSD3-driven oncogenesis. Disruption of PWWP1-histone interactions abrogates NSD3's chromatin localization, impairing its ability to activate oncogenic pathways [4] [7]. Consequently, targeting PWWP1 presents a strategic approach to inhibit NSD3 function without directly blocking catalytic SET domains, which exhibit structural similarity across many methyltransferases.
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